N-(1,3-benzodioxol-5-yl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that features a benzodioxole ring and a quinazolinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the quinazolinone moiety: This often involves the condensation of anthranilic acid derivatives with amides or esters.
Coupling of the two moieties: This step might involve the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the carbonyl group in the quinazolinone moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinazolinone derivatives with hydroxyl groups, while reduction could produce alcohols.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- N-(1,3-benzodioxol-5-yl)-3-(6,7-dimethoxyquinazolin-4(3H)-yl)propanamide
Uniqueness
The presence of both the benzodioxole and dimethoxyquinazolinone moieties in N-(1,3-benzodioxol-5-yl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide might confer unique biological activities or chemical properties not seen in similar compounds.
Properties
Molecular Formula |
C20H19N3O6 |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C20H19N3O6/c1-26-16-8-13-14(9-17(16)27-2)21-10-23(20(13)25)6-5-19(24)22-12-3-4-15-18(7-12)29-11-28-15/h3-4,7-10H,5-6,11H2,1-2H3,(H,22,24) |
InChI Key |
PDEKWXILCXMYCD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC4=C(C=C3)OCO4)OC |
Origin of Product |
United States |
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